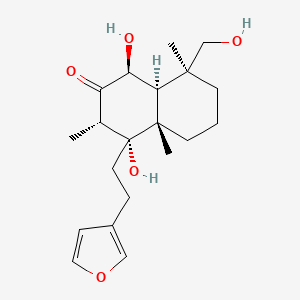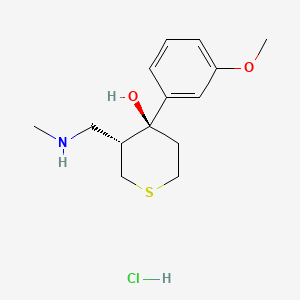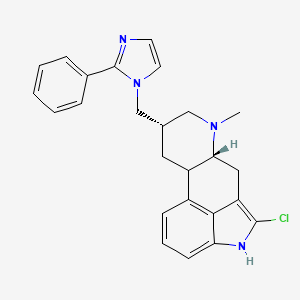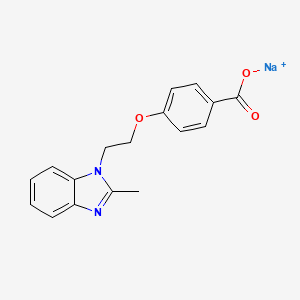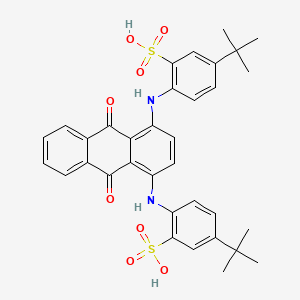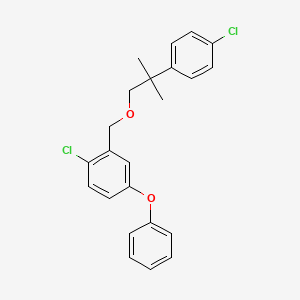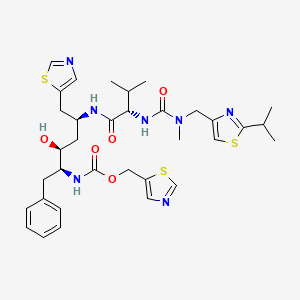
N-Hydroxymethyl norzolpidem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxymethyl norzolpidem is a chemical compound derived from zolpidem, a well-known sedative-hypnotic medication used primarily for the treatment of insomnia. This compound is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom in the molecular structure of norzolpidem. The addition of this functional group can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxymethyl norzolpidem typically involves the hydroxymethylation of norzolpidem. One common method includes the reaction of norzolpidem with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxymethyl derivative. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxymethyl norzolpidem undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to remove the hydroxymethyl group, reverting to norzolpidem.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formyl norzolpidem, carboxyl norzolpidem.
Reduction: Norzolpidem.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
N-Hydroxymethyl norzolpidem has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of novel compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a tool for understanding the pharmacokinetics and pharmacodynamics of zolpidem derivatives.
Mechanism of Action
The mechanism of action of N-Hydroxymethyl norzolpidem is similar to that of zolpidem. It acts on the gamma-aminobutyric acid (GABA) receptors in the brain, specifically targeting the GABA-A receptor subtypes. By enhancing the inhibitory effects of GABA, it promotes sedation and induces sleep. The hydroxymethyl group may influence the binding affinity and selectivity of the compound for different receptor subtypes, potentially altering its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: The parent compound, widely used as a sedative-hypnotic.
Norzolpidem: The demethylated form of zolpidem, with similar pharmacological properties.
N-Hydroxymethyl zolpidem: Another hydroxymethyl derivative with potential differences in pharmacokinetics and pharmacodynamics.
Uniqueness
N-Hydroxymethyl norzolpidem is unique due to the presence of the hydroxymethyl group, which can significantly alter its chemical and biological properties compared to its parent compound and other derivatives. This modification can lead to differences in solubility, stability, and receptor binding, making it a valuable compound for further research and development .
Properties
CAS No. |
172481-19-5 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(hydroxymethyl)-N-methyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-7-15(8-5-13)19-16(10-18(24)21(3)12-23)22-11-14(2)6-9-17(22)20-19/h4-9,11,23H,10,12H2,1-3H3 |
InChI Key |
KUSAOXWXNBBGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




